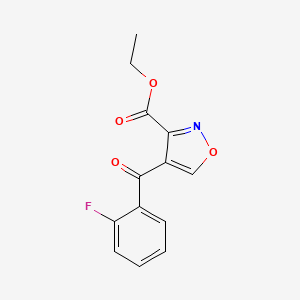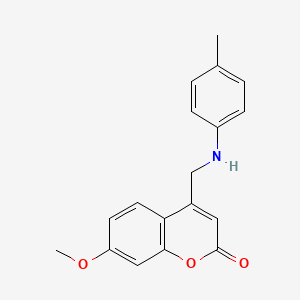
1,3-Bis(bromomethyl)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(bromomethyl)-5-(trifluoromethyl)benzene (1,3-BBT) is a chemical compound with a unique structure that has been studied for its potential use in a variety of scientific research applications. It is a member of the benzene family and is composed of a benzene ring with two bromomethyl groups and one trifluoromethyl group. This compound has been found to have a wide range of applications in both organic and inorganic chemistry, such as in the synthesis of other compounds, as a catalyst for chemical reactions, and as a reagent for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorine-Containing Polymers
A study on the synthesis and characterization of new fluorine-containing polyethers highlighted the use of a highly fluorinated monomer, obtained by the reaction of the sodium salt of 1,3-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene with pentafluorobenzyl bromide, to create soluble, hydrophobic, low dielectric polyethers with moderate thermal stability and glass transition temperatures ranging from 89 to 110 °C (Fitch et al., 2003).
Improved Preparation of Grignard Reagents
Research on the improved preparation of 3,5-bis(trifluoromethyl)acetophenone involved developing a safer and more efficient bromination method for 3,5-bis(trifluoromethyl)benzene. This study also described a reliable preparation of potentially explosive Grignard reagents from the precursor bromides, offering insights into the safety and efficiency of synthesizing advanced intermediates (Leazer et al., 2003).
Development of Functionalized Benzenes
The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes through Diels-Alder or C-H activation reactions showcased the versatility of functionalized benzenes in organic synthesis. These compounds serve as key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).
Electro-Synthesis via Diels–Alder Reaction
A study on the green and convergent paired Diels–Alder electro-synthetic reaction of 1,4-hydroquinone with 1,2-bis(bromomethyl)benzene demonstrated an environmentally friendly synthesis method. This electrochemical reduction yielded high selectivity, purity, and yield with low waste, illustrating the potential for sustainable chemical synthesis (Habibi et al., 2014).
Polymer Chemistry Innovations
Research into poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene as a bifunctional initiator in cationic ring opening polymerization (CROP) of tetrahydrofuran. This work contributed to the development of polymers with high solubility in common organic solvents and potential applications in various industrial and technological fields (Cianga et al., 2002).
Eigenschaften
IUPAC Name |
1,3-bis(bromomethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3/c10-4-6-1-7(5-11)3-8(2-6)9(12,13)14/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBMHSJAXXBWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(bromomethyl)-5-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)


![3-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953479.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2953488.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)

